molecular formula C13H19N3O3S B2668985 2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide CAS No. 2094584-33-3

2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide

Cat. No. B2668985
CAS RN: 2094584-33-3
M. Wt: 297.37
InChI Key: FRYLNCSUPVRXMW-UHFFFAOYSA-N
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Description

2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide, also known as JNJ-26854165, is a small molecule inhibitor of the histone deacetylase enzyme. It has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.

Mechanism of Action

2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide is a small molecule inhibitor of the histone deacetylase enzyme. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to the repression of gene transcription. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which promotes gene transcription and can lead to the activation of tumor suppressor genes and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits tumor growth by activating tumor suppressor genes and inhibiting oncogenes. In neurodegenerative diseases, it has been shown to reduce neuroinflammation and improve cognitive function by promoting the expression of neuroprotective genes. It has also been shown to have anti-inflammatory effects in other conditions, such as inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which can make it difficult to work with in some assays. It also has some off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide. One direction is to continue to explore its potential therapeutic applications in cancer and neurodegenerative diseases. Another direction is to investigate its potential use in combination with other drugs or therapies. It may also be useful to study the effects of this compound in different animal models and to investigate its pharmacokinetics and pharmacodynamics in humans. Finally, it may be useful to explore the development of new analogs or derivatives of this compound with improved solubility and potency.

Synthesis Methods

The synthesis of 2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The starting materials are commercially available and relatively inexpensive. The synthesis has been optimized to produce high yields and purity of the final product. The detailed synthesis method is beyond the scope of this paper but can be found in the literature.

Scientific Research Applications

2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions. In cancer, it has been shown to induce apoptosis (programmed cell death) and inhibit tumor growth in various types of cancer cells, including acute myeloid leukemia, multiple myeloma, and solid tumors. In neurodegenerative diseases, it has been studied for its potential to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

2-methylsulfonyl-N-[(1-propan-2-ylcyclopropyl)methyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-9(2)13(5-6-13)8-15-11(17)10-4-7-14-12(16-10)20(3,18)19/h4,7,9H,5-6,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYLNCSUPVRXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1)CNC(=O)C2=NC(=NC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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